molecular formula C12H12O4 B8475106 5,6-dimethoxy-1H-indene-2-carboxylic Acid

5,6-dimethoxy-1H-indene-2-carboxylic Acid

Cat. No. B8475106
M. Wt: 220.22 g/mol
InChI Key: KOBCQTFFXVIYJW-UHFFFAOYSA-N
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Patent
US09062076B2

Procedure details

To a stirred solution of methyl 5,6-dimethoxy-1H-indene-2-carboxylate (330 mg, 1.41 mmol) in THF (8 mL) and MeOH (4 mL) was added 2 N NaOH solution (3.5 mL) dropwise at room temperature. The resulting mixture was stirred at room temperature for 2 hours and the reaction was quenched with 1N HCl solution. Then mixture was diluted with water and the resulting suspension was filtered and the solid was dried under vacuum to give 5,6-dimethoxy-1H-indene-2-carboxylic acid (150 mg, 48%). LC-MS (ES-API); rt 8.44 min; m/z calculated for C12H12O4 [M−H]− 219.1, found 219.1.
Name
methyl 5,6-dimethoxy-1H-indene-2-carboxylate
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[CH2:8][C:7]([C:14]([O:16]C)=[O:15])=[CH:6]2.[OH-].[Na+]>C1COCC1.CO>[CH3:13][O:12][C:11]1[CH:10]=[C:9]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[CH2:6][C:7]([C:14]([OH:16])=[O:15])=[CH:8]2 |f:1.2|

Inputs

Step One
Name
methyl 5,6-dimethoxy-1H-indene-2-carboxylate
Quantity
330 mg
Type
reactant
Smiles
COC=1C=C2C=C(CC2=CC1OC)C(=O)OC
Name
Quantity
3.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1N HCl solution
ADDITION
Type
ADDITION
Details
Then mixture was diluted with water
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C=C(CC2=CC1OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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